

4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid

Cat. No.: B1596219

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An In-Depth Technical Guide to **4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid**

Introduction

4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid, identified by the CAS Number 36151-44-7, is a heterocyclic building block of significant interest in the fields of medicinal chemistry and materials science.^{[1][2][3]} Its structure, which incorporates a rigid 2-pyrrolidinone moiety linked to a benzoic acid, provides a versatile scaffold for the synthesis of a wide array of complex molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility for researchers and professionals in drug development. The pyrrolidinone core is a key structural motif in various biologically active molecules, known to exhibit properties ranging from antimicrobial to anticonvulsant activities.^{[4][5]}

Physicochemical Properties

The fundamental properties of **4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid** are summarized below. These data are crucial for its handling, characterization, and application in synthetic chemistry.

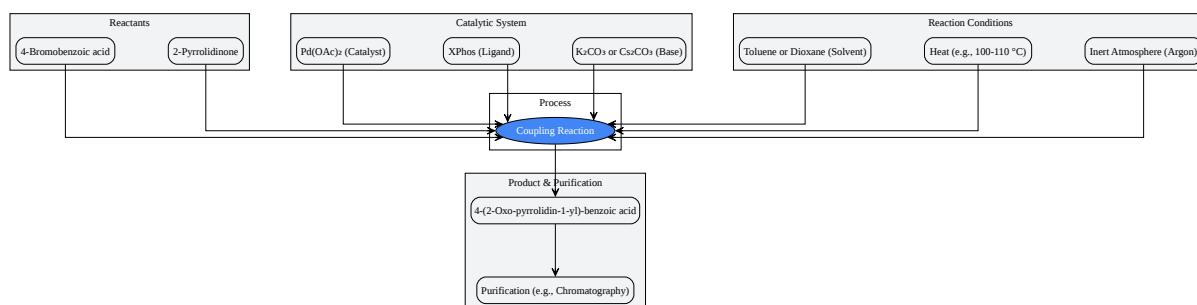
Property	Value	Source(s)
CAS Number	36151-44-7	[1]
Molecular Formula	C ₁₁ H ₁₁ NO ₃	[1]
Molecular Weight	205.22 g/mol	[1]
Boiling Point	507.1 °C at 760 mmHg	[1]
Density	1.341 g/cm ³	[1]
Flash Point	260.5 °C	[1]
Appearance	White to off-white powder (typical)	[6]
SMILES	C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)O	[7]
InChI Key	YDKWTEYRNMUJKC-UHFFFAOYSA-N	[7]

Synthesis of 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid

The synthesis of N-aryl lactams such as **4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid** is most effectively achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods for forming the crucial C-N bond between an aryl halide and the lactam nitrogen.[\[8\]](#)[\[9\]](#)[\[10\]](#) The Buchwald-Hartwig reaction, utilizing a palladium catalyst, is often preferred due to its milder reaction conditions and broader substrate scope compared to the traditional copper-catalyzed Ullmann reaction.[\[10\]](#)

Below is a representative, field-proven protocol based on the principles of the Buchwald-Hartwig amination.

Proposed Synthetic Workflow: Buchwald-Hartwig Amination



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Caption: Buchwald-Hartwig synthesis of the target compound.

Detailed Experimental Protocol

- Reaction Setup: To an oven-dried Schlenk tube, add 4-bromobenzoic acid (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a sterically hindered phosphine ligand such as XPhos (0.04 eq).
- Addition of Reagents: Add 2-pyrrolidinone (1.2 eq) and a suitable base, such as cesium carbonate (Cs₂CO₃, 2.0 eq).

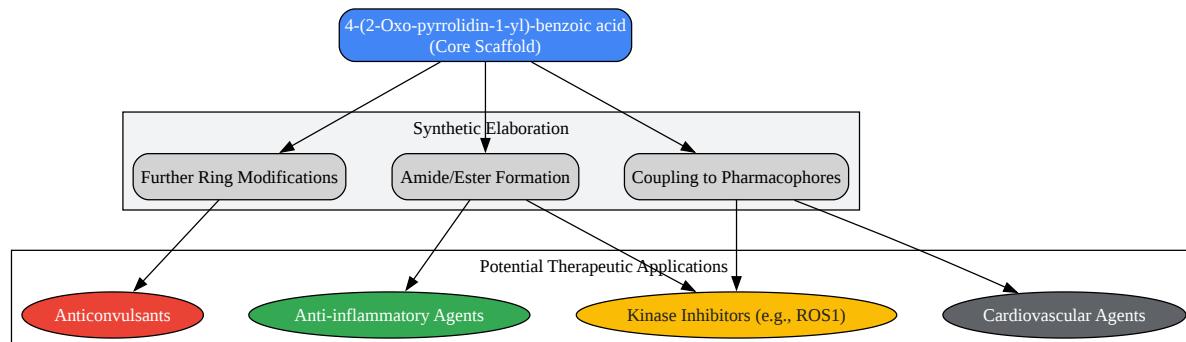
- Solvent and Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add anhydrous toluene or dioxane via syringe.
- Heating: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
- Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
- Extraction: Transfer the filtrate to a separatory funnel. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.

Rationale: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical as it facilitates the rate-limiting reductive elimination step in the catalytic cycle.^[11] The use of a strong base is necessary to deprotonate the 2-pyrrolidinone, forming the nucleophilic amide.

Applications in Research and Drug Development

4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid serves as a crucial intermediate in the synthesis of pharmacologically active compounds. Its derivatives have shown a wide range of biological activities, including anti-inflammatory, analgesic, antiarrhythmic, and antihypertensive properties.^{[1][12]} The pyrrolidine ring is a common pharmacophore in molecules targeting the central nervous system.^{[4][5]}

Logical Relationship: Core Structure to Therapeutic Potential



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Caption: From core scaffold to potential drug candidates.

Use as a Synthetic Intermediate

This compound is a valuable building block due to its bifunctional nature. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the pyrrolidinone ring can be further modified. For instance, it has been cited in patents for the synthesis of substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives, which act as ROS1 inhibitors for potential cancer therapy.^[13] Derivatives of similar structures have also been investigated as potent VLA-4 antagonists for treating conditions like asthma.^[14]

Spectroscopic Characterization

Confirmation of the structure of **4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid** is typically achieved through a combination of spectroscopic methods:

- ¹H NMR: Will show characteristic signals for the aromatic protons on the benzene ring and the aliphatic protons of the pyrrolidinone ring.

- ^{13}C NMR: Will display distinct peaks for the carbonyl carbon of the lactam, the carboxylic acid carbon, and the aromatic and aliphatic carbons.
- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[\[7\]](#)
- Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=O stretching of the carboxylic acid and the amide (lactam) groups.

Safety and Handling

4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid is classified as an irritant.[\[1\]](#) Standard laboratory safety protocols should be followed when handling this chemical.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid is a highly valuable and versatile chemical intermediate. Its straightforward synthesis via modern coupling methods, combined with its utility as a scaffold for creating diverse and complex molecules, makes it an important tool for researchers in drug discovery and materials science. The demonstrated biological activities of its derivatives underscore its potential for the development of novel therapeutics.

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- To cite this document: BenchChem. [4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1596219#4-2-oxo-pyrrolidin-1-yl-benzoic-acid-cas-number]

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